molecular formula C26H26N6O3 B607904 Unii-XX8E5WP7FS CAS No. 1788906-96-6

Unii-XX8E5WP7FS

Cat. No.: B607904
CAS No.: 1788906-96-6
M. Wt: 470.5 g/mol
InChI Key: HVRWZFQFSQUILC-UHFFFAOYSA-N
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Description

Beta-Benzofuran-2-yl-GABA: is a compound that combines the structural features of benzofuran and gamma-aminobutyric acid (GABA) Benzofuran is a heterocyclic organic compound known for its wide range of biological activities, while gamma-aminobutyric acid is a neurotransmitter that plays a crucial role in the central nervous system

Properties

CAS No.

1788906-96-6

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

IUPAC Name

3-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-6-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C26H26N6O3/c1-31-15-20(13-29-31)19-11-22-25(28-12-19)32(26(27)30-22)14-18-6-9-23(24(10-18)34-3)35-16-17-4-7-21(33-2)8-5-17/h4-13,15H,14,16H2,1-3H3,(H2,27,30)

InChI Key

HVRWZFQFSQUILC-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(N=C2)N(C(=N3)N)CC4=CC(=C(C=C4)OCC5=CC=C(C=C5)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GZ389988;  GZ-389988;  GZ 389988.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-bromo-3-(3-methoxy-4-(4-methoxybenzyloxyl)benzyl)-3H-imidazo[4,5-b]pyridin-2-amine (0.25 g, 0.53 mmol) in 1,4-dioxane (10 mL) and water (4 mL) was added 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.14 g, 0.66 mmol), potassium phosphate tribasic (0.39 g, 1.84 mmol), tricyclohexylphosphine (0.015 g, 0.052 mmol), palladium(II) acetate (0.005 g, 0.026 mmol). The reaction mixture heated to 125° C. in a microwave reactor. After 15 min, the reaction mixture was allowed to cool to room temperature and was diluted with water. The mixture was extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered, and concentrated to provide 0.36 g of a greenish brown solid. Chromatographic purification (Combi-Flash, 12 g SiO2 gold column, 1-10% 2M ammonia in methanol/dichloromethane) afforded 0.10 g (41%) of the product as a light green solid: 1H NMR (400 MHz, DMSO-d6) δ 8.12-8.08 (m, 2H), 7.83 (d, J=0.6 Hz, 1H), 7.58 (d, J=1.9 Hz, 1H), 7.32 (d, J=8.7 Hz, 2H), 7.08 (d, J=1.9 Hz, 1H), 6.96-6.85 (m, 5H), 6.72 (dd, J=8.3, 1.9 Hz, 1H), 5.18 (s, 2H), 4.92 (s, 2H), 3.85 (s, 3H), 3.74 (s, 3H), 3.70 (s, 3H) ppm, (M+1)=471.
Name
6-bromo-3-(3-methoxy-4-(4-methoxybenzyloxyl)benzyl)-3H-imidazo[4,5-b]pyridin-2-amine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One
Quantity
0.015 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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